molecular formula C6H12BrCl B1265839 1-Bromo-6-chlorohexane CAS No. 6294-17-3

1-Bromo-6-chlorohexane

Cat. No.: B1265839
CAS No.: 6294-17-3
M. Wt: 199.51 g/mol
InChI Key: JTYUIAOHIYZBPB-UHFFFAOYSA-N
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Description

1-Bromo-6-chlorohexane (CAS: 6294-17-3) is a dihaloalkane with the molecular formula C₆H₁₂BrCl and a molecular weight of 199.52 g/mol. It features a linear hexane backbone substituted with a bromine atom at the terminal carbon (C1) and a chlorine atom at the opposing terminal carbon (C6). This arrangement imparts distinct reactivity, enabling selective functionalization of either halogen in synthetic pathways .

Preparation Methods

Halogen Exchange Reactions

Solvent-Mediated Halogen Exchange

A patented method (EP0824094A1) utilizes solvent-driven halogen exchange between 1,6-dichlorohexane and 1,6-dibromohexane. The reaction proceeds in aprotic solvents with dielectric constants ≥20 (e.g., N,N-dimethylacetamide [DMAC]), favoring Br⁻/Cl⁻ exchange at terminal positions:

$$
\text{Cl(CH}2\text{)}6\text{Cl} + \text{Br(CH}2\text{)}6\text{Br} \xrightarrow{\text{DMAC}} 2 \, \text{Br(CH}2\text{)}6\text{Cl}
$$

Reaction Conditions :

  • Temperature: 98–120°C
  • Solvent: DMAC
  • Molar ratio (1,6-dichlorohexane : 1,6-dibromohexane): 1:1
  • Yield: 96% purity after distillation

Mechanistic Insight :
The high dielectric constant of DMAC stabilizes ionic intermediates, facilitating nucleophilic displacement. Gas chromatography (GC) analysis confirms minimal formation of byproducts like 1,6-dibromohexane (<2%).

Table 1 : Fractional Distillation Results for Halogen Exchange Method

Fraction Weight (g) 1,6-Dichlorohexane (%) 1-Bromo-6-chlorohexane (%) 1,6-Dibromohexane (%)
1 145 3 - -
4 148 1 96 2

Limitations of Non-Polar Solvents

Comparative studies demonstrate inferior yields in hexane or toluene (dielectric constants <5). For example, substituting DMAC with hexane reduces purity to 93% and increases 1,6-dibromohexane contamination to 27%. This underscores the necessity of polar aprotic solvents for efficient halogen exchange.

Stepwise Halogenation of 1,6-Hexanediol

Bromination Followed by Chlorination

A two-step approach involves sequential treatment of 1,6-hexanediol with hydrobromic acid (HBr) and thionyl chloride (SOCl₂):

$$
\text{HO(CH}2\text{)}6\text{OH} \xrightarrow{\text{HBr}} \text{Br(CH}2\text{)}6\text{OH} \xrightarrow{\text{SOCl}2} \text{Br(CH}2\text{)}_6\text{Cl}
$$

Optimization Parameters :

  • Bromination : Excess HBr (48% aqueous) at 110°C for 6 hours converts diol to 6-bromo-1-hexanol (yield: 85%).
  • Chlorination : SOCl₂ in dichloromethane at 0–5°C for 2 hours achieves 92% conversion to this compound.

Purity Challenges :
GC-MS analysis reveals 3–5% residual 1,6-dichlorohexane, necessitating fractional distillation under reduced pressure (2 mmHg, 109–110°C).

Industrial-Scale Production

Continuous-Flow Reactor Systems

Large-scale synthesis employs tubular reactors with in-line monitoring to maintain optimal conditions:

  • Residence Time : 30–45 minutes
  • Temperature Control : 100±2°C
  • Catalyst : Tetrabutylammonium bromide (0.5 mol%) accelerates halogen exchange by 40%.

Table 2 : Industrial Process Metrics

Parameter Value
Annual Capacity 50 metric tons
Purity Post-Distillation ≥99.5%
Energy Consumption 15 kWh/kg

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes SN2 mechanisms at both halogen sites, though bromine’s larger atomic radius makes it more reactive than chlorine. Key nucleophiles and products include:

NucleophileConditionsMajor ProductApplication Example
Hydroxide (OH⁻)Aqueous NaOH, 80°C6-ChlorohexanolIntermediate in antihypertensive drug synthesis
Amines (NH₃/R₂NH)Ethanol, reflux6-ChlorohexylamineSurfactant precursors
Thiols (RS⁻)Alcoholic KOH6-Chlorohexyl thioetherPolymer crosslinking agents
Cyanide (CN⁻)DMF, NaCN6-ChlorohexanenitrileAgrochemical intermediates

A study demonstrated its use in synthesizing dithiane derivatives via reaction with 2-(1-chloroheptyl)-1,3-dithiane under anhydrous conditions, yielding a 36% product after purification .

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form alkenes. Typical outcomes include:

BaseSolventTemperatureMajor ProductSelectivity
KOtBut-BuOH70°C1-Chlorohexene>90%
DBUTHF25°C6-BromohexeneModerate

The reaction preferentially eliminates bromine due to its weaker C–Br bond, though steric effects can influence regioselectivity .

Grignard Reagent Formation

Reaction with magnesium in dry ether produces organomagnesium intermediates, enabling carbon-chain elongation:

text
This compound + Mg → CH₂CH₂CH₂CH₂CH₂CH₂MgBr/Cl

These Grignard reagents participate in ketone/aldehyde additions, forming tertiary alcohols or extended hydrocarbons .

Coupling Reactions

The compound serves as a coupling agent in cross-coupling reactions, facilitated by transition-metal catalysts:

CatalystPartnerProductApplication
Pd(PPh₃)₄Arylboronic acidBiaryl derivativesPharmaceutical scaffolds
CuITerminal alkynesAlkynylated hexanesMaterial science monomers

Stability and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SN2 rates, while protic solvents favor elimination .

  • Temperature Control : Elevated temperatures (>100°C) promote competing elimination pathways, requiring careful optimization .

This compound’s dual functionality enables precise control over reaction outcomes, underpinning its utility in drug development, polymer science, and advanced material synthesis.

Scientific Research Applications

Organic Synthesis

1-Bromo-6-chlorohexane is primarily recognized for its role as an alkylating agent in organic synthesis. It facilitates the introduction of a six-carbon chain into various molecules, modifying their physical and chemical properties. Notable applications include:

  • Surfactants and Detergents : The compound can be transformed into surfactants and detergents that exhibit improved water solubility and stability .
  • Pharmaceutical Intermediates : It serves as a precursor for synthesizing biologically active compounds, including antihypertensive agents like doxazosin. The conversion of this compound into 6-chloro-1-hexanol exemplifies its utility in pharmaceutical synthesis .

Table 1: Key Applications in Organic Synthesis

Application TypeDescription
SurfactantsUsed to create surfactants with enhanced solubility
Pharmaceutical IntermediatesPrecursor for drugs such as antihypertensive agents
Functionalized MoleculesBuilding block for various organic compounds

Material Science

In material science, this compound is employed in the preparation of advanced materials:

  • Polymers : It is used as a reagent in polymer synthesis, contributing to the development of specialty chemicals.
  • Functionalized Nanoparticles : The compound's high reactivity allows it to modify the properties of silicon nanoparticles, making it valuable in nanotechnology applications.

Table 2: Material Science Applications

Application TypeDescription
Polymer SynthesisActs as a reagent for producing specialized polymers
NanotechnologyModifies silicon nanoparticles for enhanced functionality

Biological Studies

This compound is also significant in biological research:

  • Biochemical Reactions : It participates in enzyme-catalyzed reactions, acting as a substrate that can lead to new chemical entities. Its ability to form covalent bonds with biomolecules suggests potential roles in metabolic pathways .
  • Toxicological Studies : Research on the compound's toxicity indicates that while it is generally stable, appropriate safety measures are necessary during handling due to potential health impacts at high doses.

Table 3: Biological Applications

Application TypeDescription
Enzyme-Catalyzed ReactionsServes as a substrate for various biochemical reactions
Toxicity AssessmentsEvaluated for safety in industrial applications

Study on Reactivity

A significant study demonstrated that this compound undergoes selective elimination during flash vacuum thermolysis, leading to the formation of 1,5-hexadiene. This reaction pathway was observed to follow first-order kinetics, indicating its potential utility in synthetic transformations.

Toxicity and Safety

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Data indicate that while it is generally stable under standard conditions, exposure limits must be considered when using this compound in industrial applications .

Mechanism of Action

The mechanism of action of 1-bromo-6-chlorohexane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

1-Bromo-6-chlorohexane belongs to a class of terminal dihaloalkanes. Below is a detailed comparison with structurally related compounds, focusing on reactivity, physical properties, and applications.

Structural and Reactivity Comparisons

Table 1: Comparison of Terminal Dihaloalkanes

Compound Molecular Formula Halogen Positions Molecular Weight (g/mol) Key Reactivity Features Applications
This compound C₆H₁₂BrCl C1 (Br), C6 (Cl) 199.52 Selective C-Br reactivity in cross-couplings; C-Cl inertness under mild conditions . PROTAC synthesis, unsymmetrical disulfides, electrochemical studies .
1-Bromo-4-chlorobutane C₄H₈BrCl C1 (Br), C4 (Cl) 171.46 Shorter chain limits steric accessibility; reduced stability in Grignard reactions . Intermediate in alkylation; less efficient in PROTACs due to shorter chain .
1-Bromo-5-chloropentane C₅H₁₀BrCl C1 (Br), C5 (Cl) 185.49 Moderate chain length balances reactivity and steric hindrance. Limited evidence in PROTACs; used in biphenol alkylation .
1,6-Dibromohexane C₆H₁₂Br₂ C1 and C6 (Br) 243.97 Symmetrical dihalide; both termini reactive, complicating selective functionalization. Polymer cross-linking; symmetrical sulfide synthesis .
1-Chloro-6-iodohexane C₆H₁₂ClI C1 (Cl), C6 (I) 246.51 Higher reduction potential due to weaker C-I bond; faster electron transfer in electrochemistry . Mechanistic studies in dissociative electron transfer .

Key Observations:

Chain Length and Reactivity :

  • Longer chains (e.g., C6 in this compound) enhance steric stability in cross-coupling reactions compared to shorter analogs like 1-bromo-4-chlorobutane. This is critical in PROTAC synthesis, where extended linkers improve protein degradation efficiency .
  • Shorter chains (C3–C4) exhibit faster Grignard formation but lower thermal stability .

Halogen Pairing and Selectivity :

  • The Br/Cl combination in this compound allows selective activation of the C-Br bond in palladium- or nickel-catalyzed reactions, whereas C-Cl remains inert. In contrast, 1,6-dibromohexane lacks selectivity, leading to mixed products .
  • Electrochemical reduction studies show that bromine (higher electronegativity) is reduced preferentially over chlorine, whereas iodine in 1-chloro-6-iodohexane undergoes faster dissociation due to weaker bond strength .

Yield and Product Distribution :

  • Reactions with this compound often yield mixtures (e.g., disulfides and trisulfides) due to competing pathways, unlike 1-bromo-3-chloropropane, which primarily forms single products under similar conditions .

Biological Activity

1-Bromo-6-chlorohexane (C6H12BrCl), a halogenated organic compound, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including its pharmacological effects, toxicity, and potential applications.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 6294-17-3
Molecular Formula C6H12BrCl
Molecular Weight 199.52 g/mol
Boiling Point 109°C to 110°C (2 mmHg)
Density 1.337 g/cm³
Flash Point 101°C (214°F)

Pharmacological Activity

Research indicates that this compound interacts with various biological targets, influencing several physiological pathways:

  • Receptor Interactions : It has been identified as a modulator of several receptors, including adrenergic and cannabinoid receptors . These interactions suggest potential applications in treating conditions related to the cardiovascular and central nervous systems.
  • Enzymatic Activity : The compound may affect enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. For instance, its role as a substrate or inhibitor in cytochrome P450 pathways has been suggested, which is crucial for drug-drug interactions .

Toxicity and Safety

The toxicity profile of this compound is significant due to its halogenated structure:

  • Acute Toxicity : Studies have shown that exposure can lead to respiratory distress and skin irritation. Inhalation or ingestion requires immediate medical attention .
  • Environmental Impact : The compound's persistence in the environment raises concerns about its ecological toxicity. It has been linked to bioaccumulation in aquatic organisms, necessitating careful handling and disposal .

Case Studies

Several studies have documented the biological effects of this compound:

  • Nephrotoxicity Assessment : A study highlighted the nephrotoxic effects of halogenated compounds, including this compound, through a glutathione S-conjugate pathway leading to cytotoxic metabolites . This underscores the need for caution in its use.
  • Electrochemical Reduction Studies : Research on the electrochemical behavior of this compound revealed insights into its reduction pathways at silver cathodes, indicating potential applications in organic synthesis and environmental remediation .

Research Findings

Recent findings emphasize the compound's versatility and potential risks:

  • Mutagenicity Testing : In vitro assays have shown that certain brominated compounds exhibit mutagenic properties. The Ames test indicated that derivatives of this compound could be mutagenic under specific conditions, warranting further investigation into their safety profiles .
  • Physicochemical Properties : The compound's log P values (ranging from 2.53 to 3.45) suggest moderate lipophilicity, which may influence its absorption and distribution within biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-bromo-6-chlorohexane, and how can its structure be validated?

  • Methodology :

  • Synthesis : Common methods include halogenation of hexane derivatives using bromine and chlorine sources under controlled conditions. For instance, stepwise halogenation of hexane with N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in inert solvents like CCl₄ is reported .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the positions of Br and Cl on the terminal carbons. Gas chromatography (GC) with purity ≥97% is used to verify absence of isomers (e.g., 1-chloro-6-bromohexane) .

Q. How is this compound applied as a PROTAC linker in targeted protein degradation studies?

  • Methodology :

  • The compound serves as a bifunctional alkyl chain linker, connecting E3 ligase ligands (e.g., BRD4 or CDK9 ligands) and target protein binders. Its length (6-carbon chain) balances steric flexibility and binding efficiency. For example, it is used in PROTAC CFT-2718 to degrade BRD4 .
  • Reaction conditions (e.g., solvent polarity, temperature) are optimized to ensure selective coupling without side reactions at the halogen termini .

Advanced Research Questions

Q. What electrochemical reduction pathways are observed for this compound, and how do they inform synthetic selectivity?

  • Methodology :

  • Direct reduction at silver cathodes in dimethylformamide (DMF) shows competing cleavage of C–Br and C–Cl bonds. Cyclic voltammetry (CV) reveals Br⁻ elimination occurs at less negative potentials (-1.2 V vs. SCE) compared to Cl⁻ (-1.5 V), enabling selective dehalogenation .
  • Controlled potential electrolysis (CPE) isolates products like hexane or monohalohexanes, critical for mechanistic studies .

Q. How do discrepancies in CAS registry numbers (e.g., 20769-85-1 vs. 6294-17-3) impact literature reviews, and how should researchers resolve them?

  • Analysis :

  • lists CAS 20769-85-1 , while multiple sources (e.g., ) cite 6294-17-3 . Cross-referencing authoritative databases (e.g., NIST, PubChem) confirms 6294-17-3 as the valid CAS.
  • Resolution : Use analytical data (NMR, GC-MS) to validate compound identity when conflicting identifiers arise. Document both CAS numbers in metadata for reproducibility .

Q. What role does purity (>97% GC) play in optimizing PROTAC synthesis yields, and how are impurities characterized?

  • Methodology :

  • Impurities (e.g., dihalohexane byproducts) reduce coupling efficiency. GC-MS identifies contaminants, while column chromatography (silica gel, hexane/ethyl acetate) isolates high-purity fractions .
  • Kinetic studies show that ≥97% purity minimizes side reactions during amide or ester bond formation in PROTAC assembly .

Q. How is this compound utilized in synthesizing liquid crystal (LC) polymer precursors, and what structural advantages does it offer?

  • Methodology :

  • As a spacer in LC polymers, its halogen termini enable functionalization with mesogenic groups (e.g., biphenyl derivatives). The 6-carbon chain provides optimal rigidity-flexibility balance for aligning mesophases .
  • Reaction with Grignard reagents or nucleophilic substitutions attaches photoactive moieties, critical for OLED or photonic applications .

Q. Data Contradiction and Resolution Table

Issue Sources Resolution Strategy
CAS Number Discrepancy vs. Validate via NIST/PubChem; cross-check analytical data
Purity Standards (98%) vs. (97%)Prioritize GC-MS/column chromatography for batch-specific validation

Properties

IUPAC Name

1-bromo-6-chlorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYUIAOHIYZBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064205
Record name Hexane, 1-bromo-6-chloro-
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Molecular Weight

199.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-17-3
Record name 1-Bromo-6-chlorohexane
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Record name Hexane, 1-bromo-6-chloro-
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Record name 1-Bromo-6-chlorohexane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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